2,7-Dimethylidene-2,7-dihydropyrene

Catalog No.
S15071900
CAS No.
64535-35-9
M.F
C18H12
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dimethylidene-2,7-dihydropyrene

CAS Number

64535-35-9

Product Name

2,7-Dimethylidene-2,7-dihydropyrene

IUPAC Name

2,7-dimethylidenepyrene

Molecular Formula

C18H12

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C18H12/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H2

InChI Key

KZCOZWVLLNYWJE-UHFFFAOYSA-N

Canonical SMILES

C=C1C=C2C=CC3=CC(=C)C=C4C3=C2C(=C1)C=C4

2,7-Dimethylidene-2,7-dihydropyrene is a polycyclic aromatic hydrocarbon characterized by its unique structure, featuring two methylidene groups at the 2 and 7 positions of the dihydropyrene framework. This compound is part of a larger family of dihydropyrenes, which are known for their interesting photochemical properties and potential applications in materials science and organic electronics. The molecular formula of 2,7-dimethylidene-2,7-dihydropyrene is C14H12, and its structure allows for significant conformational flexibility, making it an intriguing subject for study in both synthetic and applied chemistry.

  • Addition Reactions: Dihydropyrenes can undergo addition reactions where electrophiles add to the double bonds present in the structure.
  • Cyclization: Under specific conditions, 2,7-dimethylidene-2,7-dihydropyrene can participate in cyclization reactions leading to more complex polycyclic structures.
  • Photoinduced Reactions: This compound exhibits photochromic properties, allowing it to undergo reversible transformations upon exposure to light. These transformations can include isomerization or structural rearrangements that are thermally reversible .

Synthesis of 2,7-dimethylidene-2,7-dihydropyrene can be achieved through several methods:

  • Diels-Alder Reaction: A common synthetic route involves the Diels-Alder reaction between suitable diene and dienophile precursors. This method allows for the construction of the polycyclic framework efficiently.
  • Photochemical Methods: Utilizing light to induce reactions can yield this compound through photoisomerization processes from simpler precursors.
  • Functional Group Transformations: Starting from known dihydropyrenes, selective functional group transformations can be employed to introduce methylidene groups at the desired positions .

The applications of 2,7-dimethylidene-2,7-dihydropyrene are diverse and include:

  • Materials Science: Its unique optical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Photoresponsive Systems: The compound's ability to undergo reversible structural changes upon light exposure positions it well for use in smart materials and molecular switches.
  • Research Tools: As a model compound for studying photochemical processes, it provides insights into reaction mechanisms and dynamics within polycyclic aromatic hydrocarbons .

Interaction studies involving 2,7-dimethylidene-2,7-dihydropyrene focus on its photochemical behavior and potential interactions with biological molecules. Research indicates that compounds with similar structures can interact with proteins and nucleic acids through non-covalent interactions such as π-stacking and hydrophobic effects. Understanding these interactions is crucial for developing applications in drug design and molecular biology .

Several compounds share structural similarities with 2,7-dimethylidene-2,7-dihydropyrene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DihydropyreneContains two fused benzene ringsExhibits distinct photochemical properties
AnthradihydropyreneExtended polycyclic structureFaster thermal closing reactions
PyreneFour fused benzene ringsWell-studied for its fluorescence properties
1-MethylpyreneMethylated derivative of pyreneUsed in environmental studies

These compounds highlight the uniqueness of 2,7-dimethylidene-2,7-dihydropyrene due to its specific substitution pattern and resulting properties. Its distinct reactivity and potential applications set it apart from other members of the polycyclic aromatic hydrocarbon family .

XLogP3

2.7

Exact Mass

228.093900383 g/mol

Monoisotopic Mass

228.093900383 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-11

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